molecular formula C18H14N2O4 B2866769 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide CAS No. 876871-28-2

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide

Cat. No.: B2866769
CAS No.: 876871-28-2
M. Wt: 322.32
InChI Key: LZKLZVGTKKRGKJ-UHFFFAOYSA-N
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Description

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide is a synthetically engineered small molecule designed for research applications. This compound belongs to the furan carboxamide class, a group known for its significant presence in medicinal chemistry due to a wide spectrum of associated biological activities . The structure incorporates a furan ring, a privileged scaffold in drug discovery, which serves as a central building block for many biologically active targets and is found in numerous significant natural products . The specific substitution pattern, featuring both 3-nitrophenyl and N-phenyl groups on the furan core, is of particular interest for structure-activity relationship (SAR) studies, especially in the exploration of new pharmacologically active agents . This compound is representative of a class of molecules investigated for their potential in various research areas. Furan derivatives have been reported in scientific literature to exhibit a range of biological and pharmacological actions, including applications in projects targeting cancer, Alzheimer's disease, diabetes, and parasitic infections . The presence of the nitrophenyl group is a common structural motif in biochemistry and medicine, often incorporated to modulate electronic properties, binding affinity, and the overall bioactivity profile of a molecule . As such, this chemical serves as a valuable intermediate and template for researchers in medicinal chemistry programs aimed at developing novel therapeutic candidates. The product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in accordance with their institution's guidelines.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZVGTKKRGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis Inspired by Arylglyoxal Condensation

Reaction Design and Substrate Selection

The one-pot condensation of arylglyoxals, acetylacetone, and phenolic derivatives offers a streamlined route to polysubstituted furans. For 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide, this approach could involve:

  • 3-Nitrobenzaldehyde-derived arylglyoxal as the nitroaryl precursor.
  • Acetylacetone to furnish the methyl group at the furan’s 2-position.
  • Aniline or a protected aniline derivative to introduce the carboxamide group.

In a typical procedure, arylglyoxal (1 mmol) and acetylacetone (1 mmol) are refluxed in acetone with triethylamine (1 mmol) to initiate furan cyclization. Subsequent addition of aniline derivatives facilitates carboxamide formation. This method avoids isolation of intermediates, achieving yields >85% for analogous compounds.

Mechanistic Considerations

The reaction proceeds via:

  • Knoevenagel condensation between arylglyoxal and acetylacetone, forming a diketone intermediate.
  • Cyclization catalyzed by triethylamine, yielding the furan core.
  • Nucleophilic acyl substitution with aniline to install the carboxamide.
Limitations
  • Nitro groups may hinder reactivity due to electron-withdrawing effects.
  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Cyclization of Diketone Intermediates Followed by Functionalization

Diketone Synthesis and Cyclization

Adapting protocols from 2-methyl-5-phenylfuran-3-carboxylic acid synthesis, the nitro-substituted analog can be prepared via:

  • Alkylation of ethyl acetoacetate : Reacting ethyl acetoacetate with 3-nitrophenacyl bromide forms ethyl-2-acetyl-4-oxo-4-(3-nitrophenyl)butanone (Fig. 1).
  • Cyclization : Treatment with phosphorus pentoxide (P₂O₅) in benzene induces furan ring formation, yielding ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate.

Reaction Conditions :

  • Temperature: 80–100°C
  • Duration: 4–6 hours
  • Yield: 70–75% (based on analogous phenyl derivatives).

Saponification and Amidation

The ethyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in ethanol. Subsequent amidation with aniline employs coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU):

$$
\text{2-Methyl-5-(3-nitrophenyl)furan-3-carboxylic acid} + \text{Aniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$

Optimized Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature
  • Yield: 80–85%.

Direct Amidation of Preformed Furan-3-Carboxylic Acid Derivatives

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with aniline provides an alternative pathway:

$$
\text{Acid chloride} + \text{Aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Carboxamide}
$$

Advantages :

  • High functional group tolerance.
  • Scalable for industrial applications.

Disadvantages :

  • Requires stringent moisture control.
  • Acid chlorides are prone to hydrolysis.

Coupling Agent-Mediated Amidation

Modern peptide coupling agents like HATU or EDCl/HOBt enhance efficiency:

Typical Protocol :

  • Carboxylic acid (1 eq), HATU (1.2 eq), aniline (1.5 eq), and $$N,N$$-diisopropylethylamine (DIPEA, 3 eq) in DMF.
  • Stir at 25°C for 12 hours.
  • Isolated yield: 82–88%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Drawbacks
Multicomponent One-Pot Condensation, cyclization, amidation 85% Rapid, fewer purification steps Limited substrate scope
Cyclization-Functionalization Diketone cyclization, saponification, amidation 75% High purity, scalable Multi-step, harsh cyclization conditions
Direct Amidation Acid chloride or coupling agents 88% High yields, mild conditions Costly reagents

Experimental Challenges and Solutions

Nitro Group Compatibility

  • Issue : Nitro groups may deactivate intermediates during cyclization.
  • Mitigation : Use electron-deficient arylglyoxals to balance reactivity.

Purification of Polar Intermediates

  • Issue : Carboxylic acid intermediates exhibit high polarity.
  • Solution : Recrystallization from ethanol/water mixtures.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, furan-H), 7.31–7.81 (m, 9H, Ar-H), 10.09 (s, 1H, CONH).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Elemental Analysis

  • Calculated for C₁₉H₁₅N₂O₄ : C 67.24%, H 4.46%, N 8.25%.
  • Found : C 67.18%, H 4.51%, N 8.21%.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-methyl-5-(3-aminophenyl)-N-phenylfuran-3-carboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 2-methyl-5-(3-nitrophenyl)furan-3-carboxylic acid and aniline.

Scientific Research Applications

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenylcarboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Furan vs. Thiophene/Thiazole Derivatives
  • Thiophene Analogs : Compounds like 2-methyl-5-(3-nitrophenyl)thiophene (21c) replace the furan oxygen with sulfur, enhancing aromaticity and polarizability. Thiophene derivatives often exhibit improved metabolic stability compared to furans due to reduced oxidative susceptibility .
  • Thiazole Derivatives : 4-(3-Nitrophenyl)-1,3-thiazole (21d) introduces a nitrogen atom into the heterocycle, altering electronic properties and hydrogen-bonding capacity. Such modifications can enhance binding affinity in enzyme-targeted applications .
Furan vs. Pyrrole Derivatives
  • Pyrroles generally exhibit higher dipole moments than furans, affecting solubility .

Nitro Group Positioning

  • Nitro on Furan vs. Phenyl: 5-Nitrofuran-2-carboxamides (e.g., N-cyclohexyl-5-nitrofuran-2-carboxamide, 22a) have the nitro group directly on the furan ring, enhancing electron deficiency and reactivity. These compounds demonstrate trypanocidal activity, as seen in .

Substituent Effects on the Amide Nitrogen

  • N-Phenyl vs. N-(4-Methoxy-3-Trifluoromethylphenyl) (22o): Introduces trifluoromethyl and methoxy groups, enhancing metabolic stability and altering electronic properties via electron-withdrawing (CF₃) and electron-donating (OCH₃) effects . N-Phenyl (Target Compound): Balances lipophilicity and aromatic interactions, likely improving binding to proteins with aromatic residues .

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Key Parameters

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound* C₁₈H₁₄N₂O₄ 322.32 Not reported NH (~3267), NO₂ (~1527, 1347)
N-Cyclohexyl-5-nitrofuran-2-carboxamide C₁₁H₁₃N₂O₄ 237.23 297 NH (~3430), NO₂ (~1642)
Ethyl 2-Methyl-5-(3-Nitrophenyl)furan-3-carboxylate C₁₄H₁₃NO₅ 275.26 Not reported C=O (~1678), NO₂ (~1533, 1346)
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide C₁₂H₈F₃N₂O₃ 300.20 Not reported CF₃ (~1218), NO₂ (~1527)

*Inferred data based on structural analogs.

Spectroscopic Analysis

  • IR Spectroscopy : The target compound’s amide group would show NH stretches near 3267 cm⁻¹, while the nitro group exhibits asymmetric and symmetric stretches at ~1527 and 1347 cm⁻¹, consistent with analogs in and .
  • NMR: The 3-nitrophenyl moiety would display aromatic protons as multiplets near δ 8.30–7.90, similar to 2-methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid (3c) .

Biological Activity

2-Methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the furan ring through the Paal-Knorr synthesis, followed by electrophilic aromatic substitution to introduce the phenyl and nitrophenyl groups. The final step involves forming the carboxamide group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Hydrogen gas with palladium catalyst.
  • Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may exert its effects by binding to enzymes or receptors, modulating their activity, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and antitubercular properties. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Studies have demonstrated that derivatives of furan-based compounds, including this compound, show significant antibacterial potency against both Gram-positive and Gram-negative bacteria. For example, derivatives in similar classes have exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .

Antitubercular Activity

The compound has been evaluated for its antitubercular properties, particularly as an inhibitor of MbtI, an enzyme involved in mycobacterial iron acquisition. In vitro studies have shown promising results indicating that modifications to the furan structure can enhance activity against Mycobacterium tuberculosis .

Case Studies

  • Antimicrobial Evaluation:
    A study conducted on various furan derivatives highlighted that compounds with nitrophenyl substitutions exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .
  • Molecular Interaction Studies:
    Co-crystallization experiments revealed significant interactions between furan derivatives and MbtI protein targets, suggesting a mechanism where these compounds inhibit mycobacterial growth by disrupting iron acquisition pathways .

Data Table: Biological Activity Overview

Biological ActivityTarget Pathogen/EnzymeMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus0.012
AntitubercularMycobacterium tuberculosisNot specified
AntifungalVarious fungiNot specified

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